

3-(Trimethylsilyl)ethynyl pyridine chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Trimethylsilyl)ethynyl pyridine

Cat. No.: B1587498

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An In-Depth Technical Guide to **3-(Trimethylsilyl)ethynyl pyridine**: Properties, Reactivity, and Applications

Introduction

3-(Trimethylsilyl)ethynyl pyridine is a versatile heterocyclic building block that has garnered significant attention in synthetic organic chemistry, medicinal chemistry, and materials science. [1][2] Its structure, which combines a pyridine ring with a trimethylsilyl-protected alkyne, offers a unique combination of reactivity and stability. The pyridine moiety provides a site for hydrogen bonding and coordination to metal centers, influencing the molecule's solubility and electronic properties.[1] The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, which can be selectively removed to unmask a highly reactive ethynyl group for further functionalization.[3][4] This guide provides a comprehensive overview of the chemical properties, core reactivity, and key applications of **3-(Trimethylsilyl)ethynyl pyridine** for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

3-(Trimethylsilyl)ethynyl pyridine is typically a colorless to yellow liquid at room temperature. [5] Its key physical and chemical identifiers are summarized in the table below. Spectroscopic data, including Raman, NMR, FTIR, and Mass Spectrometry, are available for this compound, confirming its structure.[6]

Property	Value	Reference(s)
CAS Number	80673-00-3	
Molecular Formula	C ₁₀ H ₁₃ NSi	[5]
Molecular Weight	175.30 g/mol	
Boiling Point	229 °C (lit.)	[7]
Density	0.922 g/mL at 25 °C (lit.)	[7]
Refractive Index (n _{20/D})	1.529 (lit.)	[7]
Flash Point	94.4 °C (201.9 °F) - closed cup	
InChI Key	MTMBLPOPETZZRX- UHFFFAOYSA-N	[5]
SMILES	C--INVALID-LINK-- (C)C#Cc1cccnc1	

Core Reactivity and Mechanistic Insights

The reactivity of **3-(trimethylsilyl)ethynylpyridine** is dominated by the interplay between the TMS-protected alkyne and the pyridine ring. The TMS group offers stability and allows for controlled, sequential reactions, while the pyridine ring influences the molecule's electronic landscape and provides a coordination site.

Protodesilylation: Unmasking the Terminal Alkyne

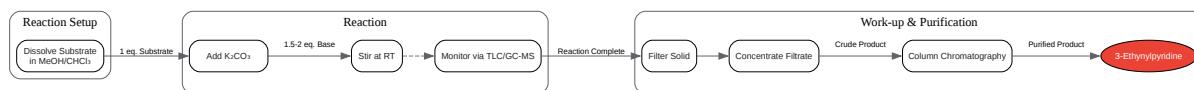
A primary reaction of **3-(trimethylsilyl)ethynylpyridine** is the cleavage of the silicon-carbon bond to generate 3-ethynylpyridine. This transformation is crucial as it reveals the terminal alkyne, a versatile functional group for a wide array of subsequent reactions, most notably palladium-catalyzed cross-couplings.[3]

Causality in Experimental Choice: The choice of desilylation agent is critical and depends on the substrate's sensitivity to basic or acidic conditions. Mild bases like potassium carbonate in methanol are commonly employed to avoid undesired side reactions on other functional groups.

that might be present in the molecule.^[8] Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are also highly effective due to the high affinity of fluorine for silicon.

Experimental Protocol: Protodesilylation with K_2CO_3 ^[8]

- Reaction Setup: Dissolve **3-(trimethylsilyl)ethynylpyridine** (1 equivalent) in a mixture of methanol and chloroform in a round-bottom flask equipped with a magnetic stirrer.
- Reagent Addition: Add potassium carbonate (K_2CO_3 , 1.5-2 equivalents) to the solution.
- Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- Work-up: Upon completion, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
- Purification: The resulting crude 3-ethynylpyridine can be purified by silica gel column chromatography to yield the final product.



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Caption: Workflow for the protodesilylation of **3-(trimethylsilyl)ethynylpyridine**.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.^[9] **3-(Trimethylsilyl)ethynylpyridine** is an excellent substrate for this reaction, typically after

desilylation to 3-ethynylpyridine.[10][11] This reaction is fundamental in synthesizing complex molecules, including pharmaceuticals and conjugated materials.[9][10]

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) complex and a copper(I) co-catalyst.[9] The key steps are:

- **Oxidative Addition:** The aryl/vinyl halide adds to the Pd(0) center.
- **Transmetalation:** A copper(I) acetylide, formed *in situ* from the terminal alkyne and a Cu(I) salt, transfers the acetylidy group to the palladium complex.
- **Reductive Elimination:** The desired cross-coupled product is eliminated, regenerating the Pd(0) catalyst.

Some modern protocols allow for copper-free Sonogashira couplings, which can be advantageous for simplifying purification and avoiding copper-related toxicity in pharmaceutical applications.[12] Furthermore, some conditions facilitate direct coupling of the silyl-protected alkyne without prior deprotection, though this often requires specific catalysts or conditions.[4]

Experimental Protocol: Microwave-Assisted Sonogashira Coupling[10][11]

- **Reaction Setup:** To a microwave-safe reaction vessel, add the aryl halide (1 equivalent), 3-ethynylpyridine (1.1 equivalents), bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.03 equivalents), and copper(I) iodide (CuI , 0.05 equivalents).
- **Solvent and Base:** Add anhydrous solvent (e.g., DMSO or THF) and a base (e.g., triethylamine, Et_3N , 2-3 equivalents).[8][10]
- **Microwave Irradiation:** Seal the vessel and place it in a microwave reactor. Heat the mixture to 100-120 °C for 5-20 minutes. Microwave assistance often leads to drastically reduced reaction times and higher yields.[11]
- **Work-up:** After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

- Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired arylethynylpyridine.



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Caption: Microwave-assisted Sonogashira coupling workflow.

Cycloaddition Reactions

The electron-deficient alkyne of 3-ethynylpyridine (after desilylation) can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles.[13] These reactions are a cornerstone of "click chemistry" and provide efficient routes to highly functionalized heterocyclic systems, which are of great interest in medicinal chemistry. The TMS-protected variant can also be used in certain cycloaddition contexts, offering different reactivity and selectivity profiles.[14]

Applications in Research and Development Medicinal Chemistry and Drug Discovery

The pyridine ring is one of the most prevalent azaheterocycles in FDA-approved drugs, valued for its ability to engage in hydrogen bonding, modulate pKa, and improve pharmacokinetic properties.[1][2] **3-(Trimethylsilyl)ethynylpyridine** serves as a key precursor for introducing the pyridyl-alkyne motif into potential drug candidates. This structural unit is found in molecules designed for a range of therapeutic targets, including antitumor agents.[3] The ability to easily functionalize the alkyne via Sonogashira coupling allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Materials Science

In materials science, the rigid, linear structure of the ethynylpyridine unit makes it a valuable component for the synthesis of conjugated polymers and organic electronic materials.^[3] These materials can exhibit interesting photophysical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The Sonogashira polymerization, which utilizes difunctional monomers, is a common method for creating such polymers, where 3-ethynylpyridine derivatives can be incorporated to tune the material's properties.

Safety and Handling

3-(Trimethylsilylethynyl)pyridine is classified as a combustible liquid and requires careful handling.

- **Hazards:** It is known to cause skin and serious eye irritation, and may cause respiratory irritation.^[5]
- **Precautions:** Handle in a well-ventilated area, preferably within a fume hood.^{[15][16]} Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.^[16]
- **Storage:** Store in a cool, dry place under an inert atmosphere, as the compound can be sensitive to moisture.^[7] Keep away from sources of ignition.^[17]
- **First Aid:** In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.^[15]

Conclusion

3-(Trimethylsilylethynyl)pyridine is a high-value synthetic intermediate whose utility stems from the strategic placement of a protected alkyne on a pyridine ring. Its predictable and versatile reactivity, particularly in protodesilylation and Sonogashira cross-coupling reactions, makes it an indispensable tool for medicinal chemists and material scientists. By enabling the efficient construction of complex molecular architectures, it continues to play a vital role in the discovery and development of novel pharmaceuticals and functional materials.

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- To cite this document: BenchChem. [3-(Trimethylsilyl)ethynyl]pyridine chemical properties and reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1587498#3-trimethylsilyl-ethynyl-pyridine-chemical-properties-and-reactivity\]](https://www.benchchem.com/product/b1587498#3-trimethylsilyl-ethynyl-pyridine-chemical-properties-and-reactivity)

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